molecular formula C11H10N2O B11772212 4-Oxo-1-phenylpyrrolidine-3-carbonitrile CAS No. 23935-47-9

4-Oxo-1-phenylpyrrolidine-3-carbonitrile

Cat. No.: B11772212
CAS No.: 23935-47-9
M. Wt: 186.21 g/mol
InChI Key: KLAOOJMGINIHGT-UHFFFAOYSA-N
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Description

4-Oxo-1-phenylpyrrolidine-3-carbonitrile is a versatile small molecule scaffold with the chemical formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol This compound is characterized by a pyrrolidine ring substituted with a phenyl group, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-phenylpyrrolidine-3-carbonitrile typically involves the reaction of 1-phenylpyrrolidine-3-carbonitrile with an oxidizing agent to introduce the ketone group at the 4-position. Common oxidizing agents used in this reaction include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is usually carried out in an organic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-phenylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Ammonia (NH₃), primary amines (RNH₂)

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Oxo-1-phenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s ketone and nitrile groups can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1-phenylpyrrolidine-3-carbonitrile is unique due to the presence of both a ketone and a nitrile group on the pyrrolidine ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

23935-47-9

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-oxo-1-phenylpyrrolidine-3-carbonitrile

InChI

InChI=1S/C11H10N2O/c12-6-9-7-13(8-11(9)14)10-4-2-1-3-5-10/h1-5,9H,7-8H2

InChI Key

KLAOOJMGINIHGT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)CN1C2=CC=CC=C2)C#N

Origin of Product

United States

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